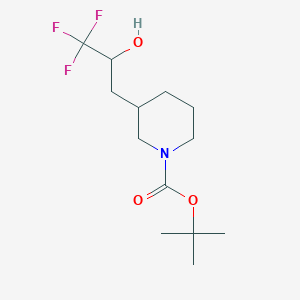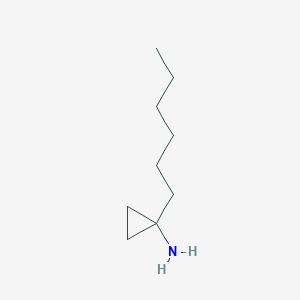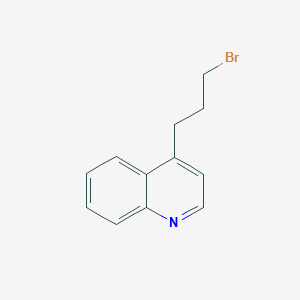
2-(6-Chloropyridin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)propanenitrile typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of triethylamine and N-(2-methoxyethyl)methylamine in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to 100°C for 16 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The pyridine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Oxidation: Potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 2-(6-aminopyridin-3-yl)propanenitrile.
Oxidation: Products include pyridine N-oxides.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, altering their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)propan-2-ol
- 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Uniqueness
2-(6-Chloropyridin-3-yl)propanenitrile is unique due to its specific combination of a chloropyridine ring and a nitrile group. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6(4-10)7-2-3-8(9)11-5-7/h2-3,5-6H,1H3 |
InChI Key |
HQRZFRSRCUTJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)










![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)

![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
